molecular formula C11H13BrN2 B1374908 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS No. 1038408-36-4

6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Cat. No. B1374908
M. Wt: 253.14 g/mol
InChI Key: MKUUBENODRVHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole is an organic compound with the CAS Number: 1038408-36-4 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research processes and chemical pharmaceutical synthesis processes .


Synthesis Analysis

The synthesis of 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves the use of glyoxal and ammonia . The reaction is monitored by TLC .


Molecular Structure Analysis

The molecular formula of 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole is C11H13BrN2 . It has a molecular weight of 253.14 .


Chemical Reactions Analysis

Imidazole, the core structure of 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is known for its broad range of chemical and biological properties . It shows both acidic and basic properties due to its amphoteric nature .


Physical And Chemical Properties Analysis

6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a liquid or solid or semi-solid substance . It should be stored in a sealed, dry environment at 2-8°C . .

Scientific Research Applications

Medicinal Chemistry

  • Summary of the Application : Imidazole derivatives, such as 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Synthesis of Abetimib

  • Summary of the Application : 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole is an important intermediate compound for synthesizing Abetimib . Abetimib is a cyclin-dependent kinase inhibitor and is mainly used for adult late-stage patients with advanced or metastatic breast cancer after endocrine treatment .
  • Methods of Application or Experimental Procedures : The intermediate compound is mainly synthesized by using sodium/potassium tert-butoxide as a base to extract free hydrogen protons on imine and then performing intramolecular nucleophilic substitution to form ring .

Anti-Tubercular Activity

  • Summary of the Application : Imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the sources I found .

Development of New Drugs

  • Summary of the Application : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Anti-Inflammatory Activity

  • Summary of the Application : Imidazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the sources I found .

Antitumor Activity

  • Summary of the Application : Imidazole derivatives have been synthesized and evaluated for their antitumor activity .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the sources I found .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H302, H315, H318, H335 . Precautionary measures include P261, P305+P351+P338 .

properties

IUPAC Name

6-bromo-2-methyl-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-7(2)14-8(3)13-10-5-4-9(12)6-11(10)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUUBENODRVHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721157
Record name 6-Bromo-2-methyl-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole

CAS RN

1038408-36-4
Record name 6-Bromo-2-methyl-1-(1-methylethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038408-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Citations

For This Compound
2
Citations
X Wang, X Liu, J Huang, C Liu, H Li, C Wang… - European Journal of …, 2022 - Elsevier
Cyclin-dependent kinase 9 (CDK9) is a transcriptional regulator and a potential therapeutic target in hematologic malignancies. Selective and transient CDK9 inhibition reduces Mcl-1 …
Number of citations: 6 www.sciencedirect.com
B Barlaam, C De Savi, A Dishington… - Journal of Medicinal …, 2021 - ACS Publications
Optimization of a series of azabenzimidazoles identified from screening hit 2 and the information gained from a co-crystal structure of the azabenzimidazole-based lead 6 bound to …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.